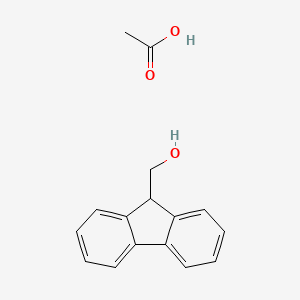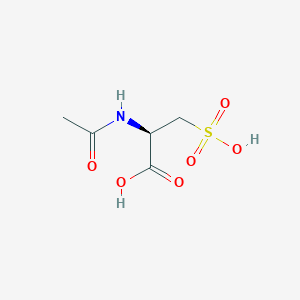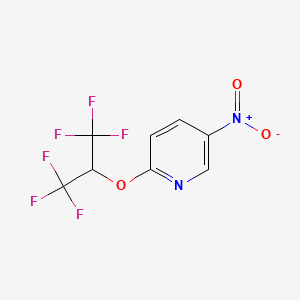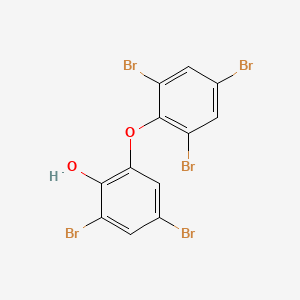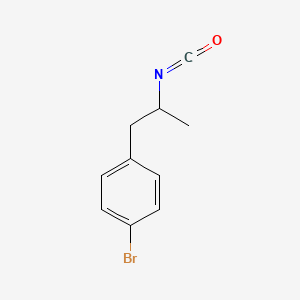
1-Bromo-4-(2-isocyanatopropyl)benzene
Vue d'ensemble
Description
1-Bromo-4-(2-isocyanatopropyl)benzene is an organic compound with the molecular formula C10H10BrNO. It consists of a benzene ring substituted with a bromine atom and a 2-isocyanatopropyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Applications De Recherche Scientifique
1-Bromo-4-(2-isocyanatopropyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand protein interactions and enzyme activities.
Industry: It is used in the production of polymers and other materials with specific properties.
Safety and Hazards
“1-Bromo-4-(2-isocyanatopropyl)benzene” is classified as hazardous. It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. It should be handled only in a well-ventilated area, away from sources of ignition .
Mécanisme D'action
Target of Action
It’s known that isocyanates in general react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
The mode of action of 1-Bromo-4-(2-isocyanatopropyl)benzene involves electrophilic aromatic substitution . The bromine atom on the benzene ring makes it an electrophile, allowing it to form a sigma bond with the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-isocyanatopropyl)benzene can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzene with 2-isocyanatopropane in the presence of a suitable catalyst, such as a palladium or nickel catalyst, under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product. The reaction conditions are optimized to ensure high yield and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-(2-isocyanatopropyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form bromine-containing derivatives.
Reduction: The compound can be reduced to remove the bromine atom, resulting in different structural isomers.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Bromine oxides and other brominated compounds.
Reduction Products: Derivatives lacking the bromine atom.
Substitution Products: Amides, ureas, and other isocyanate derivatives.
Comparaison Avec Des Composés Similaires
1-Bromo-4-(2-isocyanatopropyl)benzene is similar to other brominated aromatic compounds, such as 1-bromo-2-nitrobenzene and 1-bromo-3-nitrobenzene. its unique isocyanate group sets it apart, providing distinct reactivity and applications. The presence of the isocyanate group allows for the formation of ureas and other derivatives, which are not possible with simple brominated compounds.
Propriétés
IUPAC Name |
1-bromo-4-(2-isocyanatopropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-8(12-7-13)6-9-2-4-10(11)5-3-9/h2-5,8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXDJSIOMUEASQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082787-37-8 | |
| Record name | 1-bromo-4-(2-isocyanatopropyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


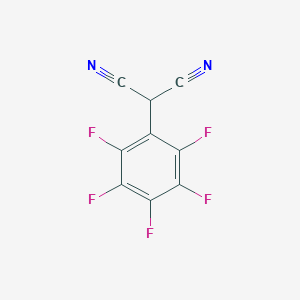
![3-{[3-(Hydroxymethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1443707.png)
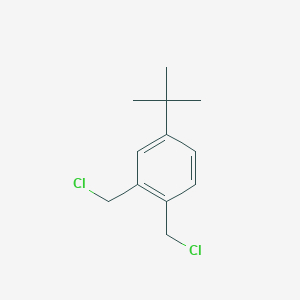
![4-[(3,5-Dichlorophenyl)methoxy]aniline](/img/structure/B1443713.png)
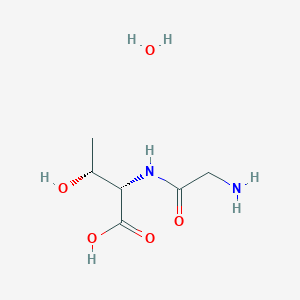
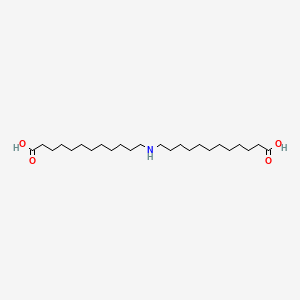
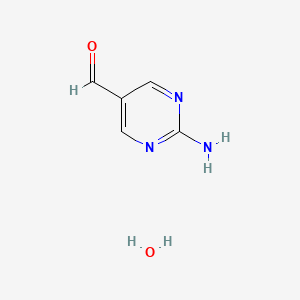
![1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone](/img/structure/B1443721.png)
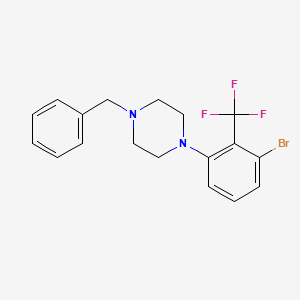
![(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1443723.png)
